molecular formula C7H12N4S B1469181 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine CAS No. 1341425-33-9

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine

Cat. No. B1469181
CAS RN: 1341425-33-9
M. Wt: 184.26 g/mol
InChI Key: RCUGCNDWXXTCMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature. For instance, 1,3,4-thiadiazole and urea groups were hybridized to form a new molecular skeleton in the design of acetylcholinesterase (AChE) inhibitors . Another study reported the synthesis of 1,3,4-thiadiazole molecules by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been studied. The thiadiazole ring can act as the “hydrogen binding domain,” “two-electron donor system” and enables to create π–π stacking interactions . The presence of the =N-C-S- moiety and strong aromaticity of the ring are considered requirements for low toxicity and in vivo stability .

Scientific Research Applications

1. Synthesis of Non-Ionic Surfactants and Antimicrobial Activities

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine has been used in the synthesis of novel scaffolds like Thiadiazolyl Piperidine and others, derived from stearic acid. These compounds have shown significant antimicrobial activities against various strains of bacteria and fungi. Additionally, they have been developed into non-ionic surfactants with evaluated physico-chemical, surface properties, and biodegradability (Abdelmajeid, Amine, & Hassan, 2017).

2. Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives

A study focused on synthesizing 1,3,4-thiadiazole amide compounds containing piperazine, starting from aminothiourea and carbon disulfide. These compounds displayed inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus (Z. Xia, 2015).

3. Antiproliferative and Antimicrobial Properties of Schiff Bases

Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. Some compounds exhibited strong antimicrobial activity and cytotoxicity on cancer cell lines, suggesting potential use in chemotherapy strategies (Gür et al., 2020).

4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazole/Thiadiazine Derivatives

Research on 1,3,4-thiadiazole and 1,3,4-thiadiazine derivatives bearing a carbazole moiety demonstrated their potential as anticancer agents. Selected products were screened for anticancer activity, contributing to the development of new therapeutic options (Abdel-Rahman, 2006).

5. Anti-arrhythmic Activity of Piperidine-Based Derivatives

A study on the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives showed significant anti-arrhythmic activity, expanding the therapeutic applications of these compounds (Abdel‐Aziz et al., 2009).

6. Novel Approach to Synthesizing 1,3,4-Thiadiazole-2-amine Derivatives

Research on the development of a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives highlighted a one-pot reaction that is environmentally friendly and potentially useful for various pharmaceutical applications (Kokovina et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine is the enzyme Glutaminase 1 (GLS1) . GLS1 is an enzyme that converts glutamine into glutamate, a critical step in the glutaminolysis pathway. This pathway is essential for cellular processes such as energy production, biosynthesis, and regulation of redox balance.

Mode of Action

This compound interacts with GLS1, inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the glutaminolysis pathway. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting GLS1, this compound disrupts the glutaminolysis pathway . This disruption can affect various downstream effects, including energy production, biosynthesis, and redox balance regulation. The specific impacts can vary depending on the cell type and metabolic context.

Pharmacokinetics

One study suggests that a derivative of this compound has relatively good metabolic stability and a bioavailability of 124% .

Result of Action

The inhibition of GLS1 by this compound can lead to a decrease in glutamate production, disrupting the glutaminolysis pathway . This disruption can have various molecular and cellular effects, potentially including reduced energy production, altered biosynthesis, and changes in redox balance.

Biochemical Analysis

Biochemical Properties

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutaminase 1, an enzyme involved in glutamine metabolism, acting as an inhibitor . This interaction is significant as it can modulate the enzyme’s activity, thereby influencing metabolic pathways associated with glutamine utilization.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting glutaminase 1, this compound can alter gene expression patterns and cellular metabolism, leading to changes in cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of glutaminase 1, inhibiting its enzymatic activity . This inhibition leads to a decrease in glutamine metabolism, which can result in reduced cellular proliferation and increased apoptosis in certain cell types.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of glutaminase 1, resulting in long-term changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits glutaminase 1 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glutamine metabolism. By inhibiting glutaminase 1, the compound affects the conversion of glutamine to glutamate, thereby altering the flux of metabolites through the tricarboxylic acid (TCA) cycle . This inhibition can lead to changes in energy production and biosynthetic processes within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on glutaminase 1. The compound’s distribution is influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where glutaminase 1 is located . This localization is critical for the compound’s activity, as it allows for direct interaction with the enzyme. Additionally, post-translational modifications of the compound may influence its targeting and retention within specific cellular compartments.

properties

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c8-6-1-3-11(4-2-6)7-10-9-5-12-7/h5-6H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUGCNDWXXTCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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